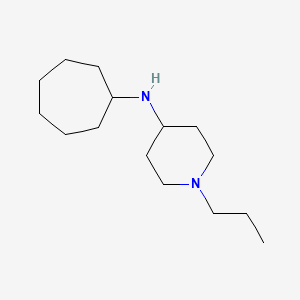

N-cycloheptyl-1-propyl-4-piperidinamine

Description

Properties

IUPAC Name |

N-cycloheptyl-1-propylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-2-11-17-12-9-15(10-13-17)16-14-7-5-3-4-6-8-14/h14-16H,2-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTBLMDSWHTPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs include N-Cyclopropyl-1-propyl-4-piperidinamine () and other piperidine derivatives with varying substituents. Key differences lie in the cycloalkyl substituents (cycloheptyl vs. cyclopropyl) and chain lengths, which influence steric effects, lipophilicity, and binding affinity.

Physicochemical and Pharmacological Implications

- Steric Effects : The larger cycloheptyl ring may hinder binding to compact enzymatic pockets, whereas the cyclopropyl group’s rigidity could favor selective receptor interactions.

- Synthetic Accessibility : Cyclopropane-containing analogs (e.g., ) are more commonly synthesized due to established protocols for small-ring systems. Cycloheptyl derivatives may require specialized synthetic routes, increasing production costs.

Q & A

Q. What are the key structural features and physicochemical properties of N-cycloheptyl-1-propyl-4-piperidinamine?

Answer: The compound’s piperidine core is substituted with cycloheptyl and propyl groups, conferring distinct steric and electronic properties. Key physicochemical parameters include:

Characterization relies on nuclear magnetic resonance (NMR) for proton/carbon environments, infrared spectroscopy (IR) for functional group validation, and mass spectrometry for molecular weight confirmation .

Q. What are the standard synthetic routes for this compound, and how is purity ensured?

Answer: Synthesis typically involves:

Core formation : Alkylation of 4-piperidinamine with cycloheptyl and propyl halides under basic conditions .

Purification : Column chromatography or recrystallization to isolate the product .

Quality control :

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions may arise from variations in assay conditions or impurity profiles. Methodological solutions include:

Q. What experimental designs are optimal for assessing receptor-binding specificity of this compound?

Answer:

- Radioligand binding assays : Use tritiated ligands (e.g., [³H]-acetylcholine) to quantify displacement in target vs. off-target receptors .

- Computational docking : Predict binding affinities using molecular dynamics simulations .

- Functional assays : Measure downstream signaling (e.g., cAMP levels) to confirm receptor engagement .

Q. How can synthetic routes be optimized to improve yields of this compound?

Answer:

- Catalytic methods : Employ transition-metal catalysts (e.g., Pd/C) for efficient alkylation .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics .

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (temperature, stoichiometry) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, face shields, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis/purification steps .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which advanced analytical techniques validate structural modifications in this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.